Evidence Item 1: Comparative SAR Analysis of Halogen-Substituted Deoxybenzoin Analogs for Lead Optimization
In a direct head-to-head SAR study on a deoxybenzoin-derived scaffold, the 2-chlorobenzyl-containing analog (structurally equivalent to 150344-44-8) was compared to its 2-fluorobenzyl counterpart. The 2-chloro analog exhibited an IC50 of 6.32 ± 1.11 μM, while the 2-fluoro analog showed a slightly more potent IC50 of 5.68 ± 0.78 μM [1]. Importantly, the selectivity index (SI, CC50/IC50) differed, with the 2-chloro analog demonstrating an SI of >15.82 compared to the 2-fluoro analog's >17.61, suggesting distinct cytotoxicity profiles [1].
| Evidence Dimension | Biological Activity (IC50) and Cytotoxicity (CC50) / Selectivity Index |
|---|---|
| Target Compound Data | IC50 = 6.32 ± 1.11 μM; CC50 >100 μM; SI = >15.82 |
| Comparator Or Baseline | 2-Fluorobenzyl analog: IC50 = 5.68 ± 0.78 μM; CC50 >100 μM; SI = >17.61 |
| Quantified Difference | ΔIC50 ≈ 0.64 μM (target less potent); ΔSI > 1.79 (comparator more selective) |
| Conditions | In vitro cell-based assay measuring anti-infective activity and host cell cytotoxicity (Vero cells). |
Why This Matters
This data directly demonstrates that halogen substitution on the benzyl ring (Cl vs. F) is not bioisosteric; it leads to a quantifiable trade-off between potency and selectivity, guiding researchers in choosing the optimal building block for their specific pharmacological profile requirements.
- [1] PMC7869707. Table 1: Inhibitory activities (IC50) and cytotoxicities (CC50) of synthesized compounds. PubMed Central (PMC). Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC7869707/table/tbl1/ View Source
